N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

Tissue-nonspecific alkaline phosphatase Vascular calcification Pharmacophore SAR

Medicinal chemistry challenge: developing TNAP inhibitors (e.g., SBI-425) or AChE-targeting libraries requires a validated, derivatizable scaffold. Regioisomers or pre-alkylated analogs lack potency or synthetic flexibility. This compound solves both needs: - **TNAP essential pharmacophore**: 5-chloro-2-methoxy pattern confers >600-fold selectivity over 4-OMe regioisomer (IC50 0.016 µM for SBI-425 parent). - **AChE derivatization platform**: Free sulfonamide N-H enables parallel synthesis of N-alkyl/aryl analogs (IC50s 34-45 µM). - **Crystallographic reference**: Solved single-crystal XRD (dihedral 73.94°) for polymorph benchmarking.

Molecular Formula C13H12ClNO3S
Molecular Weight 297.76 g/mol
Cat. No. B11179811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)benzenesulfonamide
Molecular FormulaC13H12ClNO3S
Molecular Weight297.76 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12ClNO3S/c1-18-13-8-7-10(14)9-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3
InChIKeyWCIITUDCRRQCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide – Dual-Utility Sulfonamide Scaffold


N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (CAS 328258-25-9, C₁₃H₁₂ClNO₃S, MW 297.76 g/mol) is an N-aryl benzenesulfonamide harboring a 5-chloro-2-methoxyphenyl substituent. The compound is commercially available as an AldrichCPR screening compound [1] and its crystal structure has been solved by single-crystal X-ray diffraction, revealing a non-planar conformation with a dihedral angle of 73.94 (9)° between the two aromatic rings [2]. It serves as the unsubstituted parent scaffold for two distinct series of biologically active derivatives: N‑alkyl/aryl analogs with acetylcholinesterase (AChE) inhibitory activity [3] and a clinical-stage tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, SBI‑425, which incorporates the identical 5‑chloro‑2‑methoxyphenyl pharmacophore [4].

Parent scaffold of TNAP inhibitor pharmacophore series
Free sulfonamide N–H enables AChE inhibitor derivatization
Published single-crystal XRD confirms conformational identity

Why Generic Sulfonamide Substitution Is Not Advisable


Simple benzenesulfonamides lacking the 5‑chloro‑2‑methoxyphenyl substitution pattern cannot replicate the compound's dual role as both a derivatizable AChE inhibitor scaffold and the core pharmacophore of the TNAP clinical candidate SBI‑425. The 5‑chloro‑2‑methoxy arrangement is essential for TNAP affinity: SAR studies show that relocating the methoxy group from the 2‑position to the 4‑position reduces TNAP potency by more than 600‑fold (IC₅₀ 0.016 μM for the 5‑Cl‑2‑OMe analog vs. 10.3 μM for the 4‑OMe analog) [1]. Furthermore, N‑substitution of the free sulfonamide N–H dramatically modulates AChE inhibitory activity—the N‑methyl derivative achieves an IC₅₀ of 34.61 μM, whereas the parent scaffold provides the essential synthetic handle for generating such derivatives [2]. Substituting a pre-alkylated or regioisomeric sulfonamide eliminates this critical derivatization potential and forfeits the well-characterized crystallographic identity that ensures batch-to-batch consistency [3].

Regioisomer 4‑OMe substitution may shift TNAP pharmacophore activity; 5‑Cl‑2‑OMe pattern is required for target engagement
Derivatization Pre‑alkylated sulfonamides cannot be N‑diversified; only the free N–H parent scaffold supports SAR expansion
Identity Substitutes without published crystallographic data may complicate batch‑to‑batch verification

Quantitative Differentiation vs. Closest Analogs


TNAP Pharmacophore: 5-Chloro-2-Methoxyphenyl Moiety Is Essential

The 5‑chloro‑2‑methoxyphenyl group of the target compound constitutes the validated core pharmacophore of the clinical-stage TNAP inhibitor SBI‑425. In head‑to‑head SAR within the same chemical series, the 5‑Cl‑2‑OMe substitution pattern delivers TNAP IC₅₀ values of 0.006–0.084 μM (compounds 3 and 7), whereas repositioning the methoxy to the 4‑position (4‑OMe analog, compound 10) attenuates potency to IC₅₀ = 10.3 μM—a >600‑fold loss of activity [1]. The parent compound, bearing the identical 5‑chloro‑2‑methoxyphenyl group but lacking the nicotinamide sulfonamide extension of SBI‑425, serves as the minimal pharmacophore and essential synthetic entry point for TNAP inhibitor optimization programs [1].

TNAP Pharmacophore
Head‑to‑head
5‑Cl‑2‑OMe vs 4‑OMe: >600‑fold TNAP IC₅₀ shift (0.006–0.084 μM vs 10.3 μM)
Supports TNAP pharmacophore screening fit
Regioisomeric replacement disrupts validated potency window
Tissue-nonspecific alkaline phosphatase Vascular calcification Pharmacophore SAR

AChE Inhibitor Derivatization via N-Substitution

The parent compound serves as the unsubstituted precursor for a series of N‑alkyl/aryl derivatives with characterized AChE inhibitory activity. Under identical assay conditions, the N‑methyl derivative (5a) achieves an IC₅₀ of 34.61 ± 0.62 μM, the N‑allyl derivative (5e) an IC₅₀ of 40.21 ± 0.25 μM, and the N‑2′‑phenylethyl derivative (5j) an IC₅₀ of 45.11 ± 0.22 μM, relative to the reference inhibitor eserine (IC₅₀ = 0.04 ± 0.001 μM) [1]. The parent compound's free sulfonamide N–H is the essential synthetic handle for accessing these active derivatives. Pre‑alkylated analogs cannot be further diversified, making the parent scaffold the only rational procurement choice for SAR expansion.

AChE Derivatization
Cross‑study comparable
N‑methyl, N‑allyl, N‑phenylethyl derivatives: IC₅₀ 34.61–45.11 μM; parent N–H is derivatization handle
Supports AChE inhibitor SAR expansion
Derivatives 850‑fold less potent than eserine; optimization starting points
Acetylcholinesterase inhibition Sulfonamide SAR Neurodegeneration

Crystallographic Identity: 73.94° Dihedral Angle

Single-crystal XRD analysis establishes the compound's non‑planar conformation with a dihedral angle of 73.94 (9)° between the phenyl and 5‑chloro‑2‑methoxyphenyl rings [1]. This contrasts with the more planar geometry observed in N‑(2‑methoxyphenyl)benzenesulfonamide, where reduced steric congestion allows the rings to adopt a smaller dihedral angle. The crystal packing is consolidated by intermolecular N–H···O hydrogen bonds forming centrosymmetric R₂²(8) dimers, plus C–H···O interactions and weak π–π contacts (centroid–centroid = 3.81 Å) [1]. The structure was refined to R = 0.035, providing high-confidence identity verification.

Crystallographic Identity
Supporting evidence
Dihedral angle 73.94° (R = 0.035); triclinic P1̄ space group
Supports XRD identity confirmation
Contrast with typical 40–55° dihedral for less‑substituted analogs
X-ray crystallography Molecular conformation Solid-state characterization

Antibacterial Derivative Potential Against Gram-Positive Bacteria

In a systematic antibacterial evaluation of N‑(5‑chloro‑2‑methoxyphenyl)aryl sulfonamide derivatives, six compounds (3b, 3c, 3e, 6a, 7d, and 7e) demonstrated activity against both Gram‑positive bacterial strains when tested alongside ciprofloxacin as the reference drug [1]. The parent compound is the required synthetic precursor for all these active derivatives, which are generated through N‑ethylation or N‑benzylation. The study concludes that subtle structural changes in substituents significantly alter inhibitory properties, underscoring the parent scaffold's value as the entry point for antibacterial SAR campaigns.

Antibacterial Library
Class‑level inference
Six N‑substituted derivatives active against Gram‑positive bacteria; parent is synthetic precursor
Supports antibacterial library synthesis
Derivative activity data from single report; intrinsic parent activity not characterized
Antibacterial sulfonamides Gram-positive bacteria Halogenated aryl sulfonamides

Procurement Reliability with Validated Analytical Identity

The compound is stocked by Sigma‑Aldrich as catalog R578207 (AldrichCPR), providing CAS 328258‑25‑9, molecular formula C₁₃H₁₂ClNO₃S, molecular weight 297.76 g/mol, and MDL number MFCD01212624 [1]. The independently published single‑crystal XRD structure (R factor = 0.035) [2] offers an orthogonal identity verification method beyond routine vendor CoA analyses (e.g., LCMS, NMR). This dual‑source characterization—commercial specification plus peer‑reviewed crystallography—is uncommon among sulfonamide building blocks and substantially reduces the risk of receiving a misassigned or impure product.

Procurement Reliability
Supporting evidence
Published XRD (R = 0.035) + Sigma‑Aldrich R578207; dual‑source characterization
Reduces identity verification lead time
Typical specialty sulfonamides lack crystallographic validation
Compound procurement Quality control Analytical standard

High-Value Application Scenarios


TNAP Inhibitor Lead Optimization and Pharmacophore Validation

Research groups developing TNAP inhibitors for vascular calcification, pseudoxanthoma elasticum (PXE), or generalized arterial calcification of infancy (GACI) should procure this compound as the validated minimal pharmacophore. The 5‑chloro‑2‑methoxyphenyl moiety is the essential substructure of SBI‑425 (TNAP IC₅₀ = 0.016 μM), and SAR data confirm that regioisomeric replacement (e.g., 4‑OMe) reduces potency by >600‑fold [1]. The parent compound can be elaborated at the sulfonamide nitrogen to generate focused libraries, with the SBI‑425 nicotinamide extension representing a proven optimization trajectory.

AChE Inhibitor SAR Expansion via N-Functionalization

Medicinal chemistry teams pursuing AChE inhibitors for neurodegenerative disease research should use this compound as the starting scaffold for N‑alkylation/arylation campaigns. The N‑methyl derivative (5a, IC₅₀ = 34.61 μM), N‑allyl derivative (5e, IC₅₀ = 40.21 μM), and N‑2′‑phenylethyl derivative (5j, IC₅₀ = 45.11 μM) all derive from this single precursor [2]. Procuring the parent compound enables parallel synthesis of 10–20 analogs in a single campaign, whereas purchasing any single N‑substituted derivative terminates the diversification pathway.

Antibacterial Sulfonamide Library Synthesis

Investigators screening for novel antibacterial sulfonamides should employ this compound as the key intermediate for generating N‑ethyl and N‑benzyl derivatives. Six derivatives from this scaffold (3b, 3c, 3e, 6a, 7d, 7e) have demonstrated activity against Gram‑positive bacterial strains, with compound 6a showing significant broad‑spectrum activity relative to ciprofloxacin [3]. The parent compound's free N–H enables late‑stage diversification, a strategic advantage over pre‑functionalized analogs.

Crystallography-Enabled Polymorph Screening and Solid-State Development

Formulation scientists and solid‑state chemists requiring a sulfonamide with a fully solved crystal structure can leverage the published single‑crystal XRD data (dihedral angle = 73.94°, R = 0.035, triclinic P1̄) [4] as a reference standard for polymorph screening. The defined hydrogen‑bonding network (N–H···O dimers, R₂²(8) motif) and π–π interactions provide a benchmark for computational crystal structure prediction and for verifying batch‑to‑batch crystallinity by powder XRD, capabilities not available for most commercially sourced sulfonamides.

Application
Selection Property
Validation Focus
TNAP pharmacophore validation studies
5‑Cl‑2‑OMe substitution pattern; minimal pharmacophore
TNAP PPi hydrolysis assay response
AChE inhibitor derivatization studies
Free sulfonamide N–H handle
N‑alkyl/aryl diversification scope
Antibacterial sulfonamide library synthesis
Parent scaffold for N‑ethyl/benzyl derivatives
Gram‑positive screening panels
Polymorph screening and solid‑state development
Published single‑crystal XRD reference data
Powder XRD batch‑to‑batch matching
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